molecular formula C20H20N4O7 B2941624 Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 692732-89-1

Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2941624
CAS No.: 692732-89-1
M. Wt: 428.401
InChI Key: WDBYWUCHIHHCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a nitrobenzenecarboxylate core substituted with a piperazino-carbamoyl linkage and a 1,3-benzodioxol-5-ylamino group. This compound’s structure integrates electron-withdrawing (nitro) and electron-donating (benzodioxol) moieties, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[4-(1,3-benzodioxol-5-ylcarbamoyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7/c1-29-19(25)13-2-4-15(16(10-13)24(27)28)22-6-8-23(9-7-22)20(26)21-14-3-5-17-18(11-14)31-12-30-17/h2-5,10-11H,6-9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBYWUCHIHHCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound notable for its potential biological activity. This compound, characterized by its complex structure, has been studied for various pharmacological properties, including its interactions with biological targets that may lead to therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18N4O5\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine and benzodioxole moieties are crucial for binding interactions, potentially leading to inhibition or modulation of enzymatic activities.

In Vitro Studies

Recent studies have highlighted the following biological activities:

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity in various cancer cell lines. For instance, in studies involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 25 µM, indicating potent growth inhibition.
Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest in G1 phase
A549 (Lung)35Inhibition of cell migration

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Protein Kinase Inhibition : It was found to inhibit protein kinase B (Akt) with an IC50 value of 15 µM, suggesting its potential role in signaling pathway modulation.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in caspase-3 activity, confirming the compound's role in promoting programmed cell death.
  • In Vivo Efficacy :
    • An animal model study evaluated the efficacy of this compound in tumor-bearing mice. Treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

  • Absorption : The compound exhibits good oral bioavailability.
  • Metabolism : Primarily metabolized by liver enzymes; major metabolites include hydroxylated and demethylated forms.
  • Elimination : Excreted mainly through urine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives synthesized in the 2013 Molecules study , which focus on 1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acids bearing piperazino-carbopiperazino substituents. Key points of comparison include:

Key Observations

Sulfonyl groups (e.g., in 5j–5m) enhance electrophilicity and metabolic stability, while benzodioxol may improve solubility due to its oxygen-rich heterocycle.

Synthetic Methodology :

  • The target compound’s synthesis likely parallels the general procedure for 5a–m , involving coupling of an amine intermediate with a benzodioxol-substituted carbonyl chloride. However, yields for such reactions vary (55–80% in analogs ), depending on steric and electronic factors.

Spectral and Analytical Data: While analogs 5j–5m and 5b were characterized via ¹H/¹³C-NMR and mass spectrometry , similar techniques would be essential for confirming the target compound’s structure. Notably, the nitro group would produce distinct ¹H-NMR deshielding and IR stretching frequencies (~1520 cm⁻¹ for NO₂).

Potential Biological Relevance: Quinolinecarboxylic acid analogs (5j–5m) exhibit structural motifs associated with antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.